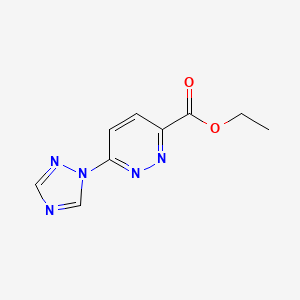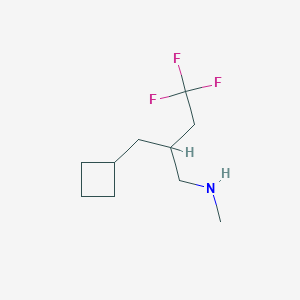
2-(cyclobutylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine
Overview
Description
2-(Cyclobutylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine (CBTFMA) is a small organic molecule that has been studied for its potential as a therapeutic agent. CBTFMA is a cyclic amine derivative of 2-methylbutane, and its structure is composed of a cyclobutylmethyl group and a trifluoromethyl group attached to the nitrogen atom. CBTFMA has been studied for its potential as a therapeutic agent due to its unique properties, including its stability, low toxicity, and ability to penetrate the blood-brain barrier.
Scientific Research Applications
Synthesis and Characterization Techniques
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) Characterization : A study by Ji et al. (2007) explored the reaction of living anionic polymers with specific reagents to investigate the synthesis of primary amine end-functionalized polystyrene and poly(methyl methacrylate) using living anionic polymerization techniques. This technique could be relevant for the characterization of complex amines, including the compound of interest (Ji, Sakellariou, & Mays, 2007).
Synthesis and Application of Complexes in Catalysis : Gajare et al. (2004) discussed the use of a diphosphinidenecyclobutene ligand in copper-catalyzed amination reactions of aryl halides, showing the potential of cyclobutene derivatives in facilitating complex chemical transformations, which might include the synthesis of structurally related compounds (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).
Chemical Synthesis and Reactions
Innovative Synthetic Methods : Lopchuk et al. (2017) provided an overview of strain-release heteroatom functionalization, introducing a strategy for the installation of small, strained ring systems such as cyclobutanes. This method could offer insights into synthetic approaches relevant to the compound , focusing on the functionalization of strained C–C and C–N bonds (Lopchuk et al., 2017).
Nickel(II) Complexes in Aqueous Systems : Korthals, Göttker‐Schnetmann, & Mecking (2007) investigated nickel(II) methyl complexes with water-soluble ligands for their catalytic properties, including ethylene polymerization in disperse aqueous systems. Such research highlights the utility of metal complexes in catalysis, potentially offering a backdrop for the synthesis or application of the compound (Korthals, Göttker‐Schnetmann, & Mecking, 2007).
properties
IUPAC Name |
2-(cyclobutylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F3N/c1-14-7-9(6-10(11,12)13)5-8-3-2-4-8/h8-9,14H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQGRPYIDWBGST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC1CCC1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclobutylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



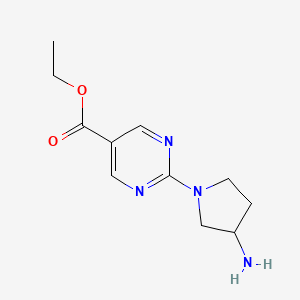

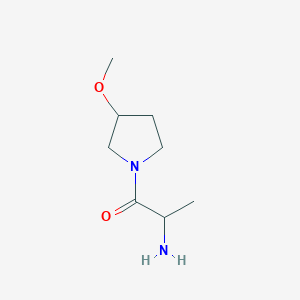
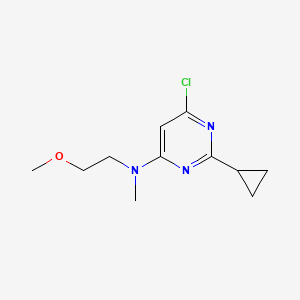
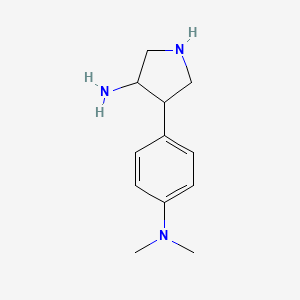

![{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1492495.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B1492496.png)
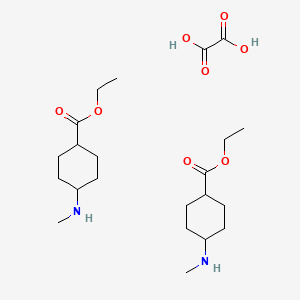
![3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1492498.png)

![Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate](/img/structure/B1492502.png)
